molecular formula C12H14O2 B1300601 Methyl 3-(4-ethylphenyl)prop-2-enoate CAS No. 114498-64-5

Methyl 3-(4-ethylphenyl)prop-2-enoate

Cat. No.: B1300601
CAS No.: 114498-64-5
M. Wt: 190.24 g/mol
InChI Key: QIOWPRYONMOYMW-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethylphenyl)prop-2-enoate, or MEPE, is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a sweet, fruity odor. MEPE is a member of the class of compounds known as esters, which are formed when an acid reacts with an alcohol. MEPE is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, a solvent, a fuel additive, and a flavoring agent.

Scientific Research Applications

Interaction and Bonding Studies

  • N⋯π and O⋯π Interactions : A study by Zhang et al. (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, utilizing N⋯π interaction and hydrogen bonds to form a zigzag double-ribbon. This compound is closely related to methyl 3-(4-ethylphenyl)prop-2-enoate, providing insights into nonhydrogen bonding interactions like N⋯π and O⋯π types, crucial for understanding the structural properties of these compounds (Zhang, Wu, & Zhang, 2011).

Spectroscopic Analysis

  • Surface Enhanced Raman Spectra (SERS) : A study conducted by Sajan et al. (2008) investigated the surface geometry of methyl 3-(4-methoxy phenyl)prop-2-enoate using SERS spectra adsorbed on silver colloid surfaces. The findings suggest that this compound, similar to this compound, may have a unique adsorption orientation and could be significant for understanding the molecular orientation in similar compounds (Sajan, Joe, Jayakumar, & Zaleski, 2008).

Crystal Structure and Vibrational Spectral Studies

  • Crystal Structure and Vibrational Analysis : Research on methyl 3-(4-methoxyphenyl)prop-2-enoate by Sajan et al. (2005) involved studying its crystal structure and vibrational spectral analysis, providing important data on non-linear optical (NLO) efficiency and charge-transfer interaction. These characteristics are pertinent for compounds like this compound in the context of materials science and NLO applications (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).

Synthesis and Potential Biological Applications

  • Synthesis and Antimicrobial Activity : A study by Murugavel et al. (2016) on a related compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate, revealed its synthesis, structural, and vibrational properties. This research is crucial for understanding the synthesis and potential biological applications, including antimicrobial activity, of compounds like this compound (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 3-(4-ethylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWPRYONMOYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363267
Record name methyl 3-(4-ethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114498-64-5
Record name methyl 3-(4-ethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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